2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol
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Overview
Description
2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of an ethoxyphenyl group attached to an ethylamino-ethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol typically involves the reaction of 4-ethoxyacetophenone with ethylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are used for electrophilic aromatic substitution
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-[1-(4-Methoxy-phenyl)-ethylamino]-ethanol
- 2-[1-(4-Propoxy-phenyl)-ethylamino]-ethanol
- 2-[1-(4-Butoxy-phenyl)-ethylamino]-ethanol
Comparison: Compared to its analogs, 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol is unique due to the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. The presence of the ethoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)ethylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)10(2)13-8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTZPNLNGSEWEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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